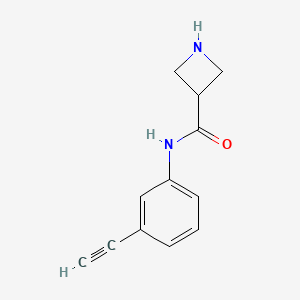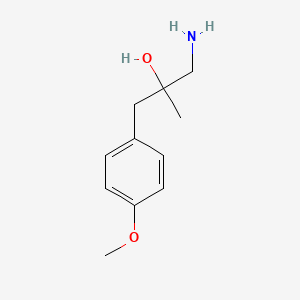
ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
Descripción general
Descripción
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1H-pyrazole-5-carboxylate. This intermediate is then reacted with isopropylamine and triethyl orthoformate under reflux conditions to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of microbial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
- Methyl 5-methyl-4-(propan-2-yl)-4H-1,2,4-triazole-3-carboxylate
- Ethyl 5-methyl-4-(butan-2-yl)-4H-1,2,4-triazole-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with target enzymes .
Propiedades
IUPAC Name |
ethyl 5-methyl-4-propan-2-yl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-5-14-9(13)8-11-10-7(4)12(8)6(2)3/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTMRBSZOFCDDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(N1C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1445084.png)
![[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1445086.png)

![4-[(4-Fluorophenyl)methyl]oxan-4-ol](/img/structure/B1445089.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1445096.png)


![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)
